

Triethylamine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylamine hydrochloride*

Cat. No.: *B054416*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine hydrochloride ($(C_2H_5)_3N \cdot HCl$), also known as triethylammonium chloride, is a versatile and widely utilized organic salt in research and industrial settings. As the hydrochloride salt of the tertiary amine triethylamine, it serves as a crucial reagent in a multitude of chemical transformations, most notably as a proton scavenger in reactions that produce hydrogen chloride. Its application is particularly prominent in organic synthesis, including peptide synthesis and dehydrohalogenation reactions. In the realm of drug development, it is often employed as a counter-ion in high-performance liquid chromatography (HPLC) for the separation and purification of acidic, basic, and neutral drug compounds.^[1] A thorough understanding of its physical properties is paramount for its effective and safe handling, storage, and application in these critical fields. This technical guide provides an in-depth overview of the core physical characteristics of **triethylamine hydrochloride**, complete with detailed experimental protocols and visual representations of relevant chemical processes.

Core Physical Properties

The physical properties of **triethylamine hydrochloride** have been extensively characterized. A summary of these key quantitative data is presented in the tables below for ease of reference and comparison.

General and Thermal Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₆ ClN	[2][3][4]
Molecular Weight	137.65 g/mol	[1][2][3][5]
Appearance	White to off-white crystalline powder.[1][2][6]	[1][2][6]
Melting Point	261 °C (decomposes)	[1][2][7]
Boiling Point	223.18 °C (rough estimate)	[1][2][7]
Density	1.07 g/cm ³	[1][2][5]

Solubility and Solution Properties

Property	Value	Reference(s)
Solubility in Water	1440 g/L at 20 °C	[1][2][5]
Solubility in Organic Solvents	Soluble in ethanol and chloroform. Insoluble in ether.	[5]
pKa of Conjugate Acid (Triethylammonium ion)	10.75 (in H ₂ O)	[8]
pH of Aqueous Solution	5 (10 g/L at 20 °C)	[2][5]
Hygroscopicity	Hygroscopic	[1][2][6][8]

Experimental Protocols

Accurate determination of the physical properties of **triethylamine hydrochloride** is essential for its proper use. The following sections detail the standard methodologies for measuring its key characteristics.

Melting Point Determination

The melting point of **triethylamine hydrochloride** can be determined using the capillary method with a melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **triethylamine hydrochloride** is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure **triethylamine hydrochloride**, a sharp melting range is expected. The substance decomposes at its melting point, which should also be noted.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)

Solubility Determination

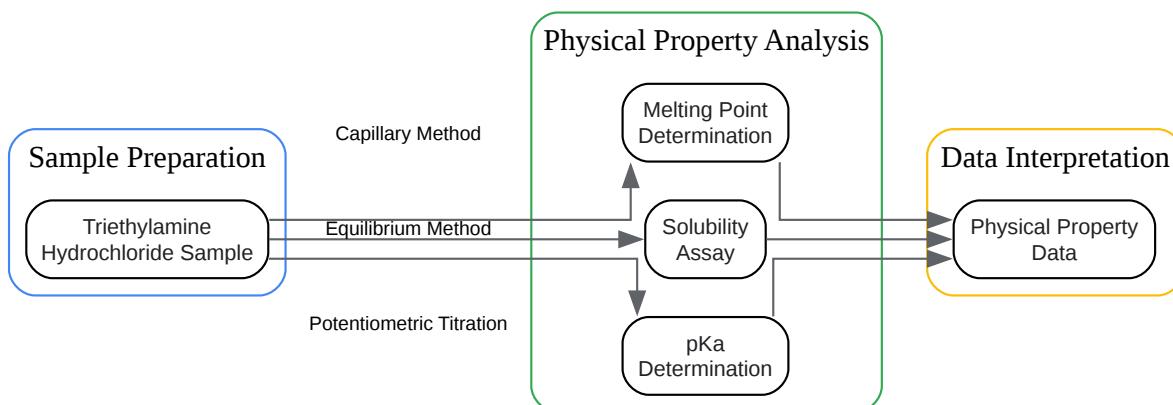
The solubility of **triethylamine hydrochloride** in water and organic solvents can be determined by the equilibrium solubility method.

Methodology:

- Sample Preparation: An excess amount of **triethylamine hydrochloride** is added to a known volume of the solvent (e.g., water, ethanol, ether) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker or a magnetic stirrer.
- Phase Separation: Once equilibrium is established, the undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid phase from the saturated solution.
- Analysis: A known volume of the clear, saturated solution is carefully withdrawn and its concentration is determined using a suitable analytical technique. For an amine salt like

triethylamine hydrochloride, this can be achieved through titration with a standardized base or by gravimetric analysis after evaporating the solvent.[5][9]

pKa Determination


The pKa of the conjugate acid of triethylamine (the triethylammonium ion) can be determined by potentiometric titration.

Methodology:

- Solution Preparation: A standard solution of **triethylamine hydrochloride** of known concentration (e.g., 0.1 M) is prepared in deionized water.
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously with a magnetic stirrer.
- Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, precise increments from a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the triethylammonium ions have been neutralized.[3][10]

Visualizations

To further elucidate the experimental and chemical contexts of **triethylamine hydrochloride**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the physical properties of **triethylamine hydrochloride**.

Caption: Role of triethylamine in a dehydrohalogenation reaction, forming **triethylamine hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds jove.com
- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. pennwest.edu [pennwest.edu]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sites.usm.edu [sites.usm.edu]
- To cite this document: BenchChem. [Triethylamine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054416#triethylamine-hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com